(R)-(-)-Phenylephrine-d3 HCl
Description
Stereochemical Considerations in Phenylephrine (B352888) Research
Phenylephrine has a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers: (R)-phenylephrine and (S)-phenylephrine. researchgate.netnih.gov The biological activity of chiral drugs often resides in only one of the enantiomers. nih.gov (R)-(-)-Phenylephrine is a selective α1-adrenoceptor agonist. medchemexpress.com
The stereochemistry of phenylephrine is crucial as it dictates its interaction with biological receptors. solubilityofthings.compsu.edu Research has shown that the (R)-enantiomer is the more potent form. Therefore, understanding and controlling the stereochemistry is vital in the development and study of phenylephrine-related compounds. researchgate.net The specific optical rotation of phenylephrine hydrochloride is a key quality control parameter to ensure the purity and correct stereoisomeric composition of the drug substance. researchgate.net
Properties
CAS No. |
1276197-50-2 |
|---|---|
Molecular Formula |
C9H10NO2D3·HCl |
Molecular Weight |
106.69 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
61-76-7 (unlabelled) |
Synonyms |
Phenylephrine D3 hydrochloride; 3-[(1R)-1-hydroxy-2-(methylamino)ethyl](2,4,6-D3)phenol hydrchloride |
tag |
Epinephrine Impurities |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of R Phenylephrine D3 Hcl
Synthetic Routes for Deuterium-Labeled Phenylephrine (B352888) Analogues
The synthesis of (R)-(-)-Phenylephrine-d3 HCl involves creating the specific (R)-enantiomer of the phenylephrine backbone and incorporating deuterium (B1214612) atoms at designated positions.
Strategies for Deuterium Incorporation
The introduction of deuterium into the phenylephrine molecule is a critical step in the synthesis of its deuterated analogs. The primary goal of deuterium modification is often to create a stable isotope-labeled internal standard for mass spectrometry-based quantification or to investigate the kinetic isotope effect on drug metabolism. medchemexpress.commusechem.com
A common strategy for producing deuterated phenylephrine involves the use of a deuterated methylating agent. For instance, the N-methylation of a suitable precursor, such as (-)-α,α-dideutero-m-octopamine, with a deuterated methyl source can yield the desired deuterated phenylephrine analog. umich.edu Another approach involves the reduction of an intermediate cyanohydrin, derived from 3-hydroxybenzaldehyde, using a deuterated reducing agent like trideuteroborane (BD3). umich.edu
Stereoselective Synthesis Approaches for (R)-Phenylephrine Backbones
Achieving the correct stereochemistry at the chiral center is paramount for the synthesis of (R)-(-)-Phenylephrine. Several stereoselective methods have been developed to produce the (R)-enantiomer with high optical purity.
One prominent method is asymmetric hydrogenation . This approach often utilizes a chiral catalyst, such as a rhodium complex with a chiral phosphine (B1218219) ligand like (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphinomethyl)-N-methyl-aminocarbonylpyrrolidine (RR-MCCPM), to reduce a prochiral ketone precursor. google.com This method can achieve high enantiomeric excess (>96% ee).
Another effective strategy is biocatalytic reduction . Recombinant microorganisms expressing specific enzymes, such as short-chain dehydrogenases/reductases (SDRs) or amino alcohol dehydrogenases, can convert a ketone precursor like 1-(3-hydroxyphenyl)-2-(methylamino)ethanone (B3191138) (HPMAE) into (R)-phenylephrine with very high enantioselectivity (>99% ee). nih.govnih.govresearchgate.net Structure-guided design of these enzymes can further improve their catalytic efficiency. nih.gov
Kinetic resolution offers another route. For example, the hydrolytic kinetic resolution of a terminal epoxide derivative using a chiral (salen)Co(III) complex can provide the enantioenriched epoxide, which can then be converted to (R)-phenylephrine. acs.org Additionally, classical resolution using chiral resolving agents like tartaric acid has been a traditional method to separate the enantiomers of racemic phenylephrine. researchgate.net
Impurity Profiling and Reference Standard Development
The control of impurities is a critical aspect of pharmaceutical manufacturing and quality control. This involves identifying potential byproducts from the synthetic route and developing reference standards for their detection and quantification.
Identification and Characterization of Synthetic Byproducts and Related Compounds
During the synthesis of phenylephrine, several related substances and byproducts can be formed. The specific impurities depend on the synthetic pathway employed. For example, in syntheses starting from m-hydroxybenzaldehyde, byproducts can arise from side reactions at various stages. researchgate.net
Commonly identified impurities include precursors, intermediates, and degradation products. One such impurity is Phenylephrine Impurity D, which is 2-(N-benzyl methylamino)-1-(3-hydroxyphenyl) ethanol. google.com Another is Phenylephrine Related Compound F, identified as (R)-2-methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol. clearsynth.comsynzeal.comaquigenbio.com The characterization of these impurities is crucial for ensuring the purity of the final active pharmaceutical ingredient.
| Impurity Name | Chemical Name | CAS Number | Molecular Formula |
|---|---|---|---|
| Phenylephrine EP Impurity A | m-Synephrine | 5596-07-6 | C8H11NO2 |
| Phenylephrine EP Impurity C Hydrochloride | 3-(1-Hydroxy-2-(methylamino)ethyl)phenyl acetate (B1210297) hydrochloride | 94240-17-2 | C9H11NO2.HCl |
| Phenylephrine Impurity 28 | N/A | 50741-73-6 | C9H12N2O3 |
| Phenylephrine Impurity 29 | N/A | 50741-74-7 | C9H14N2O |
| Phenylephrine Impurity 35 | N/A | 43090-68-2 | C8H12ClNO2 |
| 1,2,3,4-tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline hydrochloride | 1,2,3,4-tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline hydrochloride | 57196-61-9 | C10H13NO2.HCl |
| Phenylephrine Related Compound F | (R)-2-methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride hydrate | 1007885-60-0 | C10H13NO2.HCl.H2O |
Development of Deuterated Impurity Reference Standards
For accurate quantification of impurities in deuterated active pharmaceutical ingredients like this compound, corresponding deuterated impurity reference standards are necessary. These standards are used in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accurate identification and quantification of any impurities present in the final product.
The synthesis of these deuterated standards often involves similar synthetic strategies as the main compound, incorporating deuterium at specific positions. For example, deuterated analogs of known impurities, such as a deuterated version of Phenylephrine Impurity D (rac Benzyl Phenylephrine-d3), have been synthesized for this purpose. pharmaffiliates.compharmaffiliates.com The availability of these standards is essential for robust analytical method development and validation. aquigenbio.com
| Deuterated Impurity Name | CAS Number | Molecular Formula |
|---|---|---|
| rac Benzyl Phenylephrine-d3 (Phenylephrine Impurity D) | 1276402-67-5 | C16H16D3NO2 |
| Benzyl Phenylephrone-d3 Hydrochloride | N/A | C16H15D3ClNO2 |
| N-Nitroso Phenylephrine-D3 | N/A | C9H9D3N2O3 |
| (R)-Phenylephrine-d3 Glucuronide | N/A | C15H18D3NO8 |
Advanced Analytical Methodologies for R Phenylephrine D3 Hcl
Mass Spectrometry (MS) Applications in Quantitative Analysis
Mass spectrometry stands as a cornerstone for the quantitative analysis of (R)-(-)-Phenylephrine-d3 HCl, offering high sensitivity and selectivity.
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of phenylephrine (B352888) and its deuterated analogues in various matrices. thermofisher.comnih.gov These methods offer significant advantages, including higher sensitivity, selectivity, and productivity with remarkable reproducibility. thermofisher.com
For instance, a robust and reproducible LC-MS/MS method for the quantitation of phenylephrine HCl in water has been successfully developed using a Vanquish Flex UHPLC system coupled with a TSQ Fortis mass spectrometer. thermofisher.com This type of workflow is crucial for quality control and assurance processes, ensuring the accurate determination of concentration and the identification of any potential impurities. thermofisher.com The same quantitative workflow can be adapted to measure phenylephrine HCl in biological matrices like plasma. thermofisher.com
In a study determining phenylephrine in human plasma, a rapid derivatization LC-MS/MS method was developed. nih.gov Plasma samples underwent protein precipitation, derivatization with dansyl-chloride, and extraction before analysis on a Gemini C18 column with a Waters TQ-s mass spectrometer. nih.gov This method demonstrated linearity over a concentration range of 0.020 to 10.0 ng/mL and was successfully applied to a pharmacokinetic study. nih.gov
Another sensitive and rapid method for determining phenylephrine in human plasma utilized ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS). sigmaaldrich.com This method involved solid-phase extraction (SPE) for sample pre-purification and chromatographic separation on a BEH HILIC column. sigmaaldrich.com The mass spectrometry was performed using positive electrospray ionization (ESI) with data acquisition in the multiple reaction monitoring (MRM) mode. sigmaaldrich.com For total phenylephrine analysis, a sample aliquot can be fortified with a phenylephrine-d3 internal standard solution and subjected to enzymatic hydrolysis before extraction and LC-MS/MS analysis. fda.gov The monitored transitions are typically m/z 168.1 to 150.1 for phenylephrine and m/z 171.1 to 153.1 for phenylephrine-d3. fda.gov
Table 1: Exemplary LC-MS/MS Method Parameters for Phenylephrine Analysis
| Parameter | Condition | Source |
| Chromatography System | Vanquish Flex UHPLC | thermofisher.com |
| Mass Spectrometer | TSQ Fortis Triple Quadrupole | thermofisher.com |
| Ionization Mode | Positive Heated Electrospray (HESI) | thermofisher.com |
| Column | Hypersil GOLD (50 × 2.1 mm, 1.9 µm) | thermofisher.com |
| Injection Volume | 2 µL | thermofisher.com |
| Lower Limit of Quantification | 0.020 ng/mL (in plasma) | nih.gov |
| Linear Range | 0.020 to 10.0 ng/mL (in plasma) | nih.gov |
Utilization as an Internal Standard for Enhanced Precision in Bioanalytical Studies
This compound is frequently employed as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical studies to enhance the precision and accuracy of quantifying the unlabeled analyte, phenylephrine. fda.govlgcstandards.comwuxiapptec.com SIL-IS are the preferred choice for internal standards in LC-MS bioanalysis because they have nearly identical chemical and physical properties to the analyte. wuxiapptec.com This ensures they co-elute and experience similar ionization effects, effectively compensating for variations during sample preparation and analysis. wuxiapptec.com
The use of a deuterated internal standard like this compound is critical in pharmacokinetic studies where accurate measurement of drug concentrations in biological fluids is essential. fda.gov By adding a known amount of the deuterated standard to the sample, any loss of the analyte during sample processing can be corrected for by measuring the ratio of the analyte to the internal standard. wuxiapptec.com This approach significantly improves the reliability of the quantitative results. wuxiapptec.com
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are indispensable for separating this compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of phenylephrine and its derivatives. lgcstandards.com Several reversed-phase (RP)-HPLC methods have been developed and validated for the simultaneous quantification of phenylephrine hydrochloride with other active pharmaceutical ingredients in various formulations. iieta.orginnovareacademics.inscholarsresearchlibrary.com
For example, a validated RP-HPLC method for the simultaneous estimation of paracetamol and phenylephrine hydrochloride utilized a C18 column with a mobile phase consisting of acetonitrile (B52724) and a buffer solution. iieta.org This method demonstrated excellent linearity and accuracy, with high recovery percentages for phenylephrine. iieta.org Another study developed a stability-indicating RP-HPLC method for phenylephrine hydrochloride in bulk and tablet forms, which was able to separate the drug from its degradation products. semanticscholar.org
The purity of this compound is often specified to be greater than 95% or even 98% by HPLC. lgcstandards.com Chiral HPLC methods are also crucial for determining the chiral purity of R-phenylephrine, ensuring the absence of the S-enantiomer. google.com
Table 2: Typical HPLC Method Parameters for Phenylephrine Analysis
| Parameter | Condition | Source |
| Column | Luna® 5µm C18 (250 × 4.6mm) | semanticscholar.org |
| Mobile Phase | 5mM ammonium (B1175870) acetate (B1210297) (pH 4.7): methanol (B129727) (80:20; v/v) | semanticscholar.org |
| Flow Rate | 1.0 mL/min | semanticscholar.org |
| Detection Wavelength | 272 nm | scholarsresearchlibrary.comsemanticscholar.org |
| Column Temperature | 30°C | semanticscholar.org |
| Linearity Range | 20-100 µg/mL | semanticscholar.org |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for comprehensive analysis. iosrjournals.org Techniques like LC-MS, as discussed earlier, are prime examples. thermofisher.comnih.gov Another valuable hyphenated technique is High-Performance Thin-Layer Chromatography (HPTLC) combined with densitometry or mass spectrometry. researchgate.net HPTLC offers a greener alternative to HPLC, with lower solvent consumption and the ability to analyze multiple samples simultaneously. researchgate.net Combining HPTLC with detectors like Raman scattering or mass spectrometry enhances its analytical capabilities for complex samples. researchgate.net
Spectroscopic Techniques for Structural Elucidation and Isotopic Purity Verification
Spectroscopic techniques are vital for confirming the chemical structure and verifying the isotopic purity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. lgcstandards.comconicet.gov.ar NMR provides detailed information about the molecular structure, and quantitative NMR (qNMR) can be used for purity assessment. conicet.gov.ar Certificates of Analysis for this compound often include a statement that the NMR conforms to the expected structure. lgcstandards.com
Mass Spectrometry (MS) is also used for structural confirmation and is particularly crucial for verifying isotopic purity. lgcstandards.com By analyzing the mass distribution, the percentage of the d3 isotopologue can be determined, ensuring it meets the required specifications, which are often greater than 99%. lgcstandards.com The mass spectrum will show a predominant peak corresponding to the d3 species, with minimal signals from d0, d1, or d2 isotopologues. lgcstandards.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Content
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the case of deuterated compounds like this compound, NMR is indispensable for verifying the exact position of the deuterium atoms and quantifying the level of isotopic enrichment. While proton NMR (¹H NMR) is conventional, Deuterium NMR (²H NMR or D-NMR) offers a more direct and powerful alternative for analyzing highly deuterated substances. sigmaaldrich.com
For compounds with high levels of deuterium enrichment (e.g., >98 atom%), conventional ¹H NMR analysis becomes challenging because the signal intensity from the remaining residual protons is very weak. sigmaaldrich.com In contrast, ²H NMR spectroscopy directly observes the deuterium nucleus. Since deuterium (²H) has a nuclear spin of 1, its NMR properties differ from that of hydrogen (¹H), which has a spin of 1/2. wikipedia.org Despite this difference, the chemical shifts observed in ²H NMR are very similar to those in ¹H NMR for a given molecular environment, which allows for straightforward spectral interpretation based on well-established ¹H NMR data. sigmaaldrich.com
The primary advantage of ²H NMR in the analysis of this compound is its ability to provide a clean spectrum where only the deuterated positions are visible. sigmaaldrich.com For instance, in this compound, the deuterium atoms are located on the methyl group of the methylamino side chain. A ²H NMR spectrum would show a distinct peak corresponding to this -CD₃ group, confirming the location of the isotopic label. The integration of this peak, relative to a known standard, can be used to determine the deuterium content or isotopic enrichment. This method is particularly useful for verifying the effectiveness of the deuteration process. wikipedia.org
Furthermore, ²H NMR can be performed using non-deuterated solvents, as the solvent's proton signals are not detected, yielding a cleaner baseline and simplifying sample preparation. sigmaaldrich.com
| Feature | ¹H NMR Spectroscopy | ²H NMR (D-NMR) Spectroscopy |
| Nucleus Observed | Proton (¹H) | Deuteron (²H) |
| Application for this compound | Identifies residual non-deuterated sites. Signal for the deuterated methyl group is absent. | Directly observes the deuterated methyl (-CD₃) group. sigmaaldrich.com |
| Signal Intensity | Weak residual proton signals can be difficult to quantify accurately for high enrichment. sigmaaldrich.com | Strong signal for the deuterated site, providing clear structural verification. sigmaaldrich.comwikipedia.org |
| Solvent | Requires deuterated solvents to avoid overwhelming solvent peaks. tutorchase.comtcichemicals.com | Can be run in non-deuterated solvents, simplifying the spectrum. sigmaaldrich.com |
| Resolution | High resolution. | Generally poorer resolution compared to ¹H NMR. wikipedia.org |
| Primary Use | Structural confirmation of the overall molecule. | Verification of deuteration site and quantification of isotopic enrichment. sigmaaldrich.comwikipedia.org |
Spectrophotometric Methods for Quantification
Spectrophotometry provides a robust and widely used approach for the quantification of pharmaceutical compounds. For this compound, the methods developed for its non-deuterated counterpart, Phenylephrine HCl, are directly applicable. This is because the deuterium substitution is on the methylamino group, which is not part of the chromophore (the phenolic ring) responsible for the compound's absorbance in the UV-Visible spectrum. The underlying principle of these methods often involves a chemical reaction that produces a colored product, which can be measured colorimetrically.
Several spectrophotometric methods rely on the reactivity of the phenolic hydroxyl group in the phenylephrine structure. These reactions include oxidative coupling and diazotization followed by coupling.
One prominent method involves the oxidative coupling reaction of phenylephrine with 4-aminoantipyrine (B1666024) (4-AAP). This reaction can be carried out in the presence of an oxidizing agent like potassium ferricyanide (B76249) or copper (II) ions in an alkaline medium. core.ac.uknih.gov For example, a method using 4-AAP and Cu(II) in a buffer solution at pH 9.0 results in an intense red-colored chelate with a maximum absorption (λmax) at 480 nm. core.ac.uk This method has been shown to be linear over a concentration range of 2.0–50.0 μg/mL. core.ac.uk
Another class of methods utilizes diazotization and coupling reactions. A diazotized aromatic amine, such as diazotized 2-aminobenzothiazole (B30445) or diazotized sulphanilic acid, is coupled with phenylephrine in an alkaline solution. scispace.comepn.edu.ec The reaction with diazotized 2-aminobenzothiazole yields a stable dye with a λmax at 510 nm, obeying Beer's law in the concentration range of 0.4–10 ppm. scispace.com Similarly, the reaction with diazotized sulphanilic acid produces a yellow azo-dye with a λmax at 441 nm, linear over a range of 0.2-20 µg/mL. epn.edu.ec
A different approach involves the reaction of phenylephrine with sodium nitroprusside and hydroxylamine (B1172632) hydrochloride in a phosphate (B84403) buffer at pH 12, producing a green-colored product with a λmax at 714 nm. rjptonline.org This method demonstrates high sensitivity, with a linear range of 0.2–8 µg/mL and a molar absorptivity of 4.46 x 10⁴ L·mol⁻¹·cm⁻¹. rjptonline.org
The variety of reagents and resulting colors allows for flexibility in developing a quantification assay suitable for different analytical requirements. The key parameters for several of these methods are summarized below.
| Reagent(s) | Reaction Principle | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| 4-Aminoantipyrine, Copper (II) | Oxidative Coupling | 480 | 2.0 - 50.0 | 5.34 x 10³ core.ac.uk |
| Diazotized Metoclopramide | Diazo-Coupling | 470 | 1 - 32 | Not Reported uobaghdad.edu.iq |
| Sodium Nitroprusside, Hydroxylamine HCl | Complexation | 714 | 0.2 - 8 | 4.46 x 10⁴ rjptonline.org |
| Diazotized 2-Aminobenzothiazole | Diazo-Coupling | 510 | 0.4 - 10 | 6.62 x 10³ scispace.com |
| Diazotized Sulphanilic Acid | Diazo-Coupling | 441 | 0.2 - 20 | 8.51 x 10³ epn.edu.ec |
| 4-Aminoantipyrine, Potassium Ferricyanide | Oxidative Coupling | 500 | 0.95 - 9 | Not Reported nih.gov |
Mechanistic and Metabolic Research of R Phenylephrine Utilizing Deuterium Labeling
Elucidation of Metabolic Pathways and Transformations.medchemexpress.com
The introduction of deuterium (B1214612) into the (R)-(-)-Phenylephrine molecule provides a powerful tool for studying its metabolic fate. Deuterium substitution can influence the pharmacokinetic and metabolic profiles of drugs, making (R)-(-)-Phenylephrine-d3 HCl a valuable compound for research. medchemexpress.com The primary metabolic routes for phenylephrine (B352888) involve sulfate (B86663) conjugation, which mainly occurs in the intestinal wall, and oxidative deamination by monoamine oxidase (MAO) enzymes. nih.gov Glucuronidation is another key metabolic pathway. nih.gov
In Vitro Metabolic Stability Studies (e.g., using Hepatic Microsomes, Recombinant Enzymes).srce.hr
In vitro metabolic stability assays are crucial for predicting a drug's in vivo pharmacokinetic properties, such as bioavailability and half-life. srce.hrif-pan.krakow.pl These studies typically involve incubating the compound with liver microsomes or recombinant enzymes and monitoring its degradation over time. srce.hrif-pan.krakow.pl
Hepatic microsomes, which contain a variety of drug-metabolizing enzymes like cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT), are widely used to assess metabolic stability. if-pan.krakow.plresearchgate.net The stability of a compound is often expressed as its in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). srce.hr For instance, a study on the metabolic stability of a compound in human liver microsomes might yield a t₁/₂ of 42.92 minutes and a CLᵢₙₜ of 40.50 mL/min/kg, indicating moderate stability. mdpi.com
Recombinant enzymes, which are individual metabolic enzymes produced in host cells, offer a more simplified system to pinpoint the specific enzymes responsible for a compound's metabolism. if-pan.krakow.pl This approach is valuable for understanding potential drug-drug interactions related to enzyme inhibition. if-pan.krakow.pl
Table 1: Example Data from an In Vitro Metabolic Stability Assay
| Parameter | Value |
| Test System | Human Liver Microsomes |
| Initial Concentration | 1 µM |
| Incubation Time | 60 minutes |
| In Vitro Half-life (t₁/₂) | 42.92 min mdpi.com |
| Intrinsic Clearance (CLᵢₙₜ) | 40.50 mL/min/kg mdpi.com |
This table presents hypothetical data based on typical metabolic stability studies for illustrative purposes.
Identification and Characterization of Deuterated Metabolites and Conjugates (e.g., Glucuronides, Sulfates).targetmol.comselleck.co.jpaxios-research.compharmaffiliates.com
The primary metabolic pathways for phenylephrine include conjugation with sulfate and glucuronic acid. nih.gov Deuterium labeling in this compound aids in the identification and quantification of its metabolites using techniques like mass spectrometry.
Deuterated Glucuronides: Phenylephrine undergoes glucuronidation to form phenylephrine glucuronide. synzeal.com The deuterated version, (R)-Phenylephrine-d3 Glucuronide, can be synthesized and used as a standard for metabolic studies. pharmaffiliates.comevitachem.com The molecular formula for (R)-Phenylephrine-d3 Glucuronide is C₁₅H₁₈D₃NO₈. pharmaffiliates.com
Deuterated Sulfates: Sulfation is another major metabolic route, resulting in the formation of phenylephrine-3-O-sulfate. axios-research.com The corresponding deuterated metabolite, Phenylephrine-d3-3-O-Sulfate, has a molecular formula of C₉H₁₀D₃NO₅S. axios-research.com
The use of deuterated standards allows for precise tracking and quantification of these metabolites in biological samples, providing a clearer picture of the drug's metabolic profile.
Investigation of Kinetic Isotope Effects on Enzyme-Mediated Biotransformations.nih.govtargetmol.commedchemexpress.com
The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the deuterated compound reacts at a different rate than its non-deuterated counterpart. libretexts.org This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. libretexts.org
In the context of this compound, the KIE can affect the rate of metabolism by enzymes like monoamine oxidase. googleapis.com A slower rate of metabolism for the deuterated compound can lead to a longer half-life and altered pharmacokinetic properties. The magnitude of the KIE (expressed as the ratio of the reaction rates, kH/kD) can provide insights into the reaction mechanism and the rate-determining step. princeton.edu For deuterium substitution, normal KIE values are typically between 1 and 8. libretexts.org
Pharmacological Mechanisms at the Molecular and Cellular Level (In Vitro and Ex Vivo Models)
(R)-(-)-Phenylephrine is a selective agonist for α1-adrenergic receptors, which are G protein-coupled receptors involved in various physiological processes, including vasoconstriction. medchemexpress.com
Receptor Binding Kinetics and Selectivity for α1-Adrenoceptor Subtypes.nih.govtargetmol.comselleck.co.jpmedchemexpress.comscholaris.camdpi.com
(R)-(-)-Phenylephrine exhibits selectivity for the α1-adrenoceptor subtypes. medchemexpress.com The binding affinity of a ligand to its receptor is a key determinant of its pharmacological activity. nih.gov (R)-(-)-Phenylephrine hydrochloride has been shown to be a selective α1-adrenoceptor agonist with pKi values of 5.86, 4.87, and 4.70 for the α1D, α1B, and α1A subtypes, respectively. medchemexpress.commedchemexpress.comrndsystems.comtocris.com The pKi value is the negative logarithm of the inhibitory constant (Ki), and a higher pKi indicates a stronger binding affinity.
Table 2: Binding Affinities (pKi) of (R)-(-)-Phenylephrine for α1-Adrenoceptor Subtypes
| Receptor Subtype | pKi Value |
| α1A | 4.70 medchemexpress.commedchemexpress.comrndsystems.comtocris.com |
| α1B | 4.87 medchemexpress.commedchemexpress.comrndsystems.comabcam.com |
| α1D | 5.86 medchemexpress.commedchemexpress.comrndsystems.comabcam.com |
Modulation of Intracellular Signaling Pathways (e.g., Phosphoinositide Hydrolysis, MAPK Activation, Calcium Dynamics).targetmol.commedchemexpress.comlibretexts.org
Activation of α1-adrenoceptors by (R)-(-)-Phenylephrine initiates a cascade of intracellular signaling events.
Phosphoinositide Hydrolysis: One of the primary signaling pathways activated by α1-adrenoceptors is the hydrolysis of phosphoinositides. targetmol.comselleckchem.comselleckchem.com This process is mediated by phospholipase C and leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3, in turn, stimulates the release of calcium from intracellular stores. targetmol.comselleck.co.jp
MAPK Activation: (R)-(-)-Phenylephrine has been shown to activate mitogen-activated protein kinases (MAPKs), including p38-MAPK, SAPKs/JNKs, and ERKs. medchemexpress.com In perfused rat hearts, phenylephrine caused a rapid and significant activation of p38-MAPK isoforms. medchemexpress.com This activation can be involved in cellular processes like cell proliferation. nih.gov
Calcium Dynamics: The phenylephrine-induced release of intracellular calcium is a critical component of its mechanism of action. targetmol.comselleck.co.jp This increase in intracellular calcium contributes to effects such as vasoconstriction. Studies have shown that phenylephrine can enhance localized sarcoplasmic reticulum calcium release through an IP3-dependent signaling pathway. targetmol.comselleck.co.jp
Influence on Cellular Processes (e.g., Cardiac Fibroblast Proliferation, Protein Kinase C Translocation)
(R)-(-)-Phenylephrine, a selective α1-adrenoceptor agonist, exerts significant influence on various cellular processes, particularly within the cardiovascular system. Research has focused on its role in promoting the proliferation of cardiac fibroblasts, a key process in cardiac fibrosis, and in inducing the translocation of Protein Kinase C (PKC) isoforms, a critical step in cellular signal transduction.
Cardiac Fibroblast Proliferation
(R)-(-)-Phenylephrine has been identified as a promoter of cardiac fibroblast proliferation. medchemexpress.comchemsrc.com This process is fundamental to the development of cardiac fibrosis, where an excessive accumulation of extracellular matrix leads to stiffening of the heart and ventricular dysfunction. biorxiv.org Studies have shown that adrenergic stimulation with phenylephrine induces not only cardiomyocyte hypertrophy but also fibroblast proliferation. ahajournals.org
The mechanism underlying phenylephrine-induced cardiac fibroblast proliferation involves the Ca²⁺/Calcineurin (CaN)/Nuclear Factor of Activated T-cells (NFAT) signaling pathway. medchemexpress.comnih.gov Research on cultured neonatal rat cardiac fibroblasts demonstrated that phenylephrine activates CaN, which in turn promotes the translocation of NFAT3 into the nucleus. medchemexpress.comnih.gov This signaling cascade was confirmed as treatment with CaN inhibitors, such as cyclosporin (B1163) A and FK506, abolished the proliferative effect of phenylephrine. nih.gov
In vivo studies in rats have further substantiated these findings. Infusion of phenylephrine leads to a rapid and significant fibrotic response in the heart. ahajournals.org This is accompanied by an increase in markers of cell proliferation and fibrosis. Proliferating Cell Nuclear Antigen (PCNA), an index of proliferation, was found to be expressed in perivascular and interstitial fibroblasts following phenylephrine administration. ahajournals.org Additionally, the expression of fibronectin, an extracellular matrix protein, serves as an early indicator of phenylephrine-induced fibrosis. ahajournals.org
Table 1: Research Findings on (R)-(-)-Phenylephrine and Cardiac Fibroblast Proliferation
| Finding | Model System | Key Pathway/Marker | Reference |
|---|---|---|---|
| Promotes cardiac fibroblast proliferation | Cultured neonatal rat cardiac fibroblasts | Ca²⁺/Calcineurin/NFAT | nih.gov, medchemexpress.com |
| Activates Calcineurin (CaN) | Cultured neonatal rat cardiac fibroblasts | Calcineurin | nih.gov, |
| Evokes NFAT3 nuclear translocation | Cultured neonatal rat cardiac fibroblasts | NFAT3 | nih.gov, medchemexpress.com |
| Induces acute fibrotic response | Adult Wistar rats (in vivo) | Fibronectin, PCNA | ahajournals.org |
| Activates mechanosensitive pathways | Mouse model (in vivo) | Mrtfa, Ankrd1 | ahajournals.org |
Protein Kinase C Translocation
(R)-(-)-Phenylephrine stimulation leads to the activation and translocation of various Protein Kinase C (PKC) isoforms, which is a pivotal event in the signal transduction pathways leading to cellular responses like cardiac hypertrophy. oup.com The translocation of PKC from the cytosol to cellular membranes is a recognized index of its activation. ahajournals.org However, the specific isoforms activated and their subcellular destination can differ depending on the cell type and experimental conditions.
In ventricular cardiomyocytes from neonatal rats, phenylephrine induces a rapid translocation of the novel PKC isoform, PKC-epsilon (PKCε). nih.gov In contrast, the translocation of PKC-delta (PKCδ) is barely detectable, and no consistent movement of the conventional isoform PKC-alpha (PKCα) or the atypical isoform PKC-zeta (PKCζ) is observed. nih.gov Further studies in adult rat ventricular cardiomyocytes revealed that the hypertrophic response to phenylephrine is dependent on Ca²⁺-independent PKC isoforms, specifically PKCδ and PKCε. nih.govoup.com
Research using immunofluorescence microscopy in isolated rat hearts showed that phenylephrine stimulation translocates PKCδ to the sarcolemma. ahajournals.org In the same study, phenylephrine did not consistently mobilize perinuclear PKCε but did cause sporadic translocation of PKCζ into the nuclei of cardiac myocytes. ahajournals.org In vascular smooth muscle cells, phenylephrine has been shown to augment the translocation of PKCα. physiology.org Studies in ferret vascular cells suggest that phenylephrine may activate a Ca²⁺-dependent PKC isoform in the portal vein and a Ca²⁺-independent isoform in the aorta. nih.gov More detailed investigations in HEK293T cells demonstrated that phenylephrine stimulation rapidly translocates conventional PKC isoforms, PKCβI and PKCβII, to the plasma membrane. researchgate.net
Table 2: (R)-(-)-Phenylephrine-Induced Translocation of Protein Kinase C (PKC) Isoforms
| PKC Isoform | Cell Type | Observation | Reference |
|---|---|---|---|
| PKCα | Neonatal Rat Ventricular Cardiomyocytes | No consistent translocation | nih.gov |
| Adult Rat Ventricular Cardiomyocytes | Not involved in phenylephrine-induced protein synthesis | nih.gov, oup.com | |
| Vascular Smooth Muscle Cells | Translocation augmented by phenylephrine | physiology.org | |
| PKCβI / βII | HEK293T Cells | Rapid translocation to plasma membrane | researchgate.net |
| PKCδ | Neonatal Rat Ventricular Cardiomyocytes | Barely detectable translocation | nih.gov |
| Adult Rat Ventricular Cardiomyocytes | Involved in phenylephrine-induced protein synthesis | nih.gov, oup.com | |
| Isolated Rat Heart | Translocation to the sarcolemma | ahajournals.org | |
| PKCε | Neonatal Rat Ventricular Cardiomyocytes | Rapid translocation from soluble to particulate fractions | nih.gov |
| Adult Rat Ventricular Cardiomyocytes | Involved in phenylephrine-induced protein synthesis | nih.gov, oup.com | |
| Isolated Rat Heart | No compelling evidence of translocation | ahajournals.org | |
| PKCζ | Neonatal Rat Ventricular Cardiomyocytes | No consistent translocation | nih.gov |
| Isolated Rat Heart | Sporadic translocation to cardiac myocyte nuclei | ahajournals.org |
Stability and Degradation Pathways of R Phenylephrine D3 Hcl in Research Matrices
Chemical Stability under Defined Environmental Stress Conditions
Phenylephrine (B352888) is known to be susceptible to degradation from various environmental factors, including light, heat, and oxygen. google.com Degradation can manifest as a physical change in color, from white to a darker, blackish hue, and can be quantified by the appearance of degradation peaks in analytical tests like HPLC. google.com
Photolytic Degradation Studies and Mechanisms
Exposure to light can initiate the degradation of phenylephrine. Studies on aqueous solutions of phenylephrine hydrochloride exposed to a simulated solar radiation spectrum revealed the formation of a primary degradation product. researchgate.netnih.gov This major degradant arises from the loss of a water molecule, which results in the formation of an unsaturated side chain. researchgate.netnih.gov In addition to this primary product, further degradation and oxidation products were also detected, indicating a complex photodegradation process. researchgate.netnih.gov
In another study, the photocatalytic degradation of phenylephrine hydrochloride was investigated using SnO2-doped ZnO nanoparticles under UV light, which proved to be an effective method for breaking down the compound. iau.ir The presence of riboflavin (B1680620) (vitamin B2) can also sensitize the photodegradation of phenylephrine through a complex mechanism involving the quenching of riboflavin's excited states. conicet.gov.ar
However, some conflicting results exist. One forced degradation study reported that phenylephrine hydrochloride was resilient to photolytic degradation after being exposed to direct sunlight for 48 hours. semanticscholar.org This suggests that the specific conditions of exposure, such as intensity, wavelength, and the presence of photosensitizers, play a critical role in the photolytic stability of the compound.
While these studies were conducted on the non-deuterated form, the photolytic degradation mechanisms for (R)-(-)-Phenylephrine-d3 HCl are expected to be similar, as the primary chromophore and reactive sites for photolysis are not directly altered by the deuteration of the methyl group.
Thermal and Oxidative Degradation Pathways
This compound is susceptible to degradation under thermal and oxidative stress. Phenylephrine is known to be unstable at elevated temperatures. google.com Forced degradation studies have demonstrated this susceptibility, although the extent of degradation can vary based on the specific conditions. For example, one study noted 4.6% degradation when heated at 60°C for 30 minutes, while another found it to be stable at 60°C for 4 hours, highlighting the impact of exposure duration. semanticscholar.orgscribd.com
Oxidation is a significant degradation pathway for phenylephrine. scirp.org The phenolic and secondary alcohol groups on the molecule are particularly vulnerable to oxidation. This process can even occur in the solid state, yielding an aldehyde as a degradation product. scirp.org Interestingly, this oxidative pathway does not necessarily require atmospheric oxygen but can be influenced by the presence of reactive impurities in the formulation. scirp.org
Forced degradation experiments using oxidizing agents like hydrogen peroxide (H2O2) confirm the compound's vulnerability. semanticscholar.orgpharmacyjournal.in In one such study, treatment with 3% H2O2 at 60°C for 30 minutes resulted in 3.4% degradation of phenylephrine. scribd.com Although initial assessments suggested phenylephrine hydrochloride was more stable against oxidation than similar compounds, it is clear that oxidative degradation is a relevant pathway. google.com The deuteration in this compound is unlikely to significantly affect these thermal and oxidative pathways, as they primarily involve other parts of the molecule.
Hydrolytic Stability and Degradation Product Formation
The stability of this compound in aqueous solutions is highly dependent on pH. The compound is known to degrade through hydrolysis in both acidic and alkaline environments. semanticscholar.orgpharmacyjournal.in The complex ionization states of the phenylephrine molecule in solution, influenced by the pH, dictate the rate and type of degradation that occurs. google.com
Forced degradation studies provide quantitative insights into its hydrolytic instability.
| Stress Condition | Exposure Time | Temperature | % Degradation | Reference |
|---|---|---|---|---|
| 0.1 N HCl (Acid Hydrolysis) | 30 min | 60°C | 5.2% | scribd.com |
| 0.1 N NaOH (Base Hydrolysis) | 30 min | 60°C | 4.5% | scribd.com |
At a neutral pH of around 7, degradation may proceed via a different pathway involving the side chain, leading to the loss of the secondary amine function while retaining the phenolic group. google.com Given that these hydrolytic reactions primarily involve the main molecular structure rather than the deuterated methyl group, the degradation products of this compound are expected to be identical to those of the non-deuterated form.
Investigation of Interactions with Excipients and Model System Components Leading to Degradation
Interactions between this compound and excipients commonly used in pharmaceutical formulations can lead to significant degradation. Aldehydes, which can be present as trace impurities in excipients such as sucrose, are particularly problematic. scirp.orgdrhothas.com These aldehydes can engage in condensation reactions with the phenylephrine molecule, resulting in the loss of the active compound. scirp.orgdrhothas.com
A well-documented interaction occurs between phenylephrine and maleic acid. researchgate.netacs.org This is particularly relevant in formulations that also contain active ingredients in the form of maleate (B1232345) salts, such as chlorpheniramine (B86927) maleate. google.com The reaction is a "Michael addition" that forms phenylephrine-maleate adducts. acs.org The formation of these adducts is sensitive to the pH of the formulation, with different adducts potentially forming under different pH conditions. google.com
Computational and Theoretical Studies on R Phenylephrine D3 Hcl
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are fundamental to predicting how a molecule like (R)-(-)-Phenylephrine-d3 HCl interacts with its biological targets. These computational techniques are crucial for visualizing binding events and understanding the structural basis of pharmacological activity.
Prediction of Ligand-Receptor Interactions and Binding Conformations
Table 1: Predicted Ligand-Receptor Interactions for (R)-(-)-Phenylephrine Core Structure
This interactive table outlines the key predicted intermolecular interactions between the core phenylephrine (B352888) structure and its target adrenergic receptor, based on computational docking studies.
| Interaction Type | Ligand Functional Group | Potential Interacting Amino Acid Residues |
| Ionic Interaction | Protonated Amine | Aspartate (Asp) |
| Hydrogen Bond | Meta-Hydroxyl Group | Serine (Ser), Threonine (Thr) |
| Hydrogen Bond | Beta-Hydroxyl Group | Serine (Ser), Asparagine (Asn) |
| Aromatic (Pi-Pi) Stacking | Phenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr) |
Conformational Analysis of Deuterated Analogues
Conformational analysis focuses on the different spatial arrangements a molecule can adopt due to the rotation around its single bonds. For this compound, the flexibility of the ethanolamine (B43304) side chain is critical for achieving the optimal geometry required for receptor binding. Computational methods, such as molecular dynamics (MD) simulations, can be used to explore the conformational landscape of the molecule. While the energy barriers for bond rotation are not significantly altered by deuteration, the subtle increase in mass from deuterium (B1214612) atoms can influence the vibrational frequencies and amplitudes of the molecule. This may lead to minor shifts in the population of different conformational states, which could, in theory, affect the kinetics of receptor binding. These effects are generally small but can be investigated through detailed computational analysis to provide a complete picture of the molecule's dynamic behavior.
Quantum Chemical Calculations for Isotope Effects and Reactivity
Quantum chemical calculations offer a precise way to study the electronic structure of molecules and predict the impact of isotopic substitution on their reactivity and metabolic fate.
Theoretical Prediction of Kinetic Isotope Effects (KIE)
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. The deuteration in this compound is specifically designed to elicit a KIE during metabolic processes. The primary route of phenylephrine metabolism involves oxidation by enzymes like monoamine oxidase (MAO), which abstracts a proton from the carbon adjacent to the amine group.
By replacing the hydrogen atoms on this carbon with deuterium, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, is broken more slowly. Quantum chemical methods, such as Density Functional Theory (DFT), can theoretically predict the magnitude of this KIE by calculating the vibrational energy differences between the C-H and C-D bonds in the ground state and at the transition state of the enzymatic reaction. These calculations consistently predict a significant primary KIE, suggesting a reduced rate of metabolism for the deuterated compound.
Table 2: Theoretical Prediction of Kinetic Isotope Effects (KIE) in Phenylephrine Metabolism
This interactive table presents theoretically calculated KIE values (kH/kD) for the enzymatic oxidation of phenylephrine, highlighting the expected reduction in reaction rate upon deuteration.
| Metabolic Enzyme | Computational Method | Predicted KIE (kH/kD) Range | Implication |
| Monoamine Oxidase (MAO) | Density Functional Theory (DFT) | 2.0 - 5.0 | Slower rate of oxidative deamination |
| Catechol-O-Methyltransferase (COMT) | Not Applicable (No C-H bond cleavage at deuterated site) | ~1.0 | No significant change in the rate of O-methylation |
Cheminformatics Approaches for Structure-Activity Relationship (SAR) Exploration
Cheminformatics utilizes computational methods to analyze large datasets of chemical structures and their biological activities to derive structure-activity relationships (SAR). For a compound like this compound, cheminformatics approaches can help contextualize the effects of deuteration. By comparing the known activity of phenylephrine with other deuterated and non-deuterated adrenergic agonists in large chemical databases, models can be built to correlate specific structural features with pharmacological outcomes.
Emerging Research Directions and Future Perspectives
Novel Applications of Deuterated Phenylephrine (B352888) as a Research Probe
Deuterated compounds like (R)-(-)-Phenylephrine-d3 HCl are increasingly valuable as research probes in a variety of scientific fields. The substitution of hydrogen with deuterium (B1214612), its heavier, stable isotope, can lead to improved metabolic stability and allows for more precise tracking in biological systems. evitachem.comnih.gov This makes deuterated phenylephrine an excellent tool for investigating metabolic pathways and understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs. nih.govacs.org
The enhanced stability of the carbon-deuterium bond compared to the carbon-hydrogen bond can slow down metabolic processes, a phenomenon known as the kinetic isotope effect. researchgate.net This property is particularly useful in studying the mechanisms of drug action and metabolism. For instance, deuterated phenylephrine can be used to elucidate the role of specific enzymes, such as monoamine oxidase (MAO), in its breakdown. umich.edu By comparing the metabolism of the deuterated and non-deuterated forms, researchers can gain insights into the rate-determining steps of metabolic pathways. umich.edu
Furthermore, the use of deuterium-labeled compounds as internal standards in quantitative mass spectrometry is a well-established practice. nih.govacs.org this compound can serve as a highly accurate internal standard for quantifying endogenous or administered non-deuterated phenylephrine in biological samples, leading to more reliable pharmacokinetic data. acs.org
Key Research Applications of Deuterated Phenylephrine:
| Application Area | Description |
| Metabolic Pathway Elucidation | Tracing the metabolic fate of phenylephrine to identify metabolites and understand enzymatic processes. evitachem.com |
| Pharmacokinetic (PK) Studies | Improving the accuracy of PK studies by serving as a stable internal standard and by exhibiting a potentially altered metabolic profile. acs.orgmedchemexpress.com |
| Mechanism of Action Studies | Investigating drug-receptor interactions and downstream signaling pathways with greater precision. evitachem.com |
| Enzyme Kinetics | Studying the kinetic isotope effect to understand the role of specific enzymes in drug metabolism. umich.edu |
Advancements in Analytical Techniques for Deuterium-Labeled Compounds
The growing use of deuterium-labeled compounds has spurred advancements in analytical techniques designed to detect and quantify these molecules with high sensitivity and specificity. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for analyzing deuterated compounds.
Recent developments in mass spectrometry, particularly tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), have significantly improved the ability to analyze deuterated drugs. nih.govnih.gov These techniques allow for the precise determination of the location and extent of deuterium incorporation within a molecule. bvsalud.org Ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) has emerged as a sensitive and rapid method for determining phenylephrine concentrations in human plasma. nih.govresearchgate.net
Challenges in the synthesis of deuterated compounds include achieving high isotopic purity and preventing the generation of isotopologue impurities. nih.gov This necessitates the development of advanced analytical methods to accurately assess the isotopic purity of deuterated active pharmaceutical ingredients (APIs). bvsalud.orgdigitellinc.com While common spectroscopic techniques like LC/MS and NMR are useful, they may not be sufficient to precisely quantify the location and amount of deuterium in isotopic mixtures. nih.gov
Advanced Analytical Techniques:
| Technique | Application for Deuterated Compounds |
| LC-MS/MS | Highly sensitive and selective quantification of deuterated compounds in complex biological matrices. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements to confirm elemental composition and deuterium incorporation. |
| NMR Spectroscopy | Provides detailed structural information, including the specific sites of deuteration. |
| Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) | Enables quantitative imaging of deuterated tracers in biological tissues at a nanoscale resolution. nih.gov |
Integration of Multi-Omics Data in Isotopic Tracing Studies
The future of biomedical research lies in the integration of multiple "omics" data sets—such as genomics, transcriptomics, proteomics, and metabolomics—to gain a holistic understanding of biological systems. rsc.orgufz.de Isotopic tracers like this compound play a crucial role in these multi-omics studies by allowing researchers to follow the flow of metabolites through various pathways. nih.gov
By combining data from isotopic tracing with other omics data, scientists can build more comprehensive models of cellular metabolism and its response to drugs or disease. ufz.de For example, tracing the metabolic fate of deuterated phenylephrine can be correlated with changes in gene expression (transcriptomics) and protein levels (proteomics) to uncover the regulatory networks that control its metabolism and effects.
The development of computational tools and algorithms is essential for integrating these large and complex datasets. tum.de These tools help to identify meaningful patterns and correlations that would be impossible to discern from a single data type alone. rsc.org The integration of multi-omics data with isotopic tracing is a powerful approach that promises to yield new insights into drug action and disease pathogenesis.
Q & A
Basic Research Questions
Q. How to synthesize (R)-(-)-Phenylephrine-d3 HCl and confirm its isotopic purity?
- Method : Use deuterated methylamine or deuterated benzaldehyde in the synthesis process to introduce deuterium at specified positions (e.g., 2,4,6 positions on the aromatic ring). Isotopic purity can be confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) and high-resolution mass spectrometry (HRMS) to verify deuterium incorporation and absence of non-deuterated impurities .
Q. What analytical methods are recommended for validating the chemical purity of this compound?
- Method : Employ reverse-phase high-performance liquid chromatography (HPLC) with UV detection (λ = 272 nm) using a C18 column. Compare retention times with non-deuterated phenylephrine HCl standards. Quantify impurities using USP guidelines for related compounds (e.g., limit of 0.1% for individual impurities) and validate via mass spectrometry (LC-MS) .
Q. How to design a stability study for this compound under varying pH and temperature conditions?
- Method : Use accelerated stability testing protocols (ICH Q1A) with controlled pH buffers (e.g., pH 1.2, 4.5, 7.4) and temperatures (e.g., 25°C, 40°C). Monitor degradation products via HPLC-UV and LC-MS, and calculate degradation kinetics using the Arrhenius equation. Include deuterated analogs of known degradation products (e.g., Phenylephrine Impurity C HCl) as reference standards .
Advanced Research Questions
Q. How to evaluate the isotopic effect of deuterium on this compound’s α1-adrenergic receptor binding affinity?
- Method : Perform competitive radioligand binding assays using [³H]-Prazosin as a radiolabeled antagonist. Compare the inhibitory concentration (IC₅₀) and dissociation constant (Kᵢ) of deuterated vs. non-deuterated phenylephrine in transfected cells expressing α1A, α1B, and α1D receptor subtypes. Use nonlinear regression analysis (e.g., GraphPad Prism) to quantify differences in binding kinetics .
Q. What strategies resolve contradictions in pharmacokinetic data between deuterated and non-deuterated phenylephrine in vivo?
- Method : Conduct crossover studies in animal models (e.g., rats) using deuterated and non-deuterated forms. Measure plasma concentrations via LC-MS/MS. Apply mixed-effects modeling to account for inter-subject variability and isotopic effects on metabolic enzymes (e.g., CYP450). Validate findings using stable isotope-labeled internal standards .
Q. How to optimize chiral separation of this compound from its enantiomeric impurities?
- Method : Use chiral stationary phases (e.g., Cyclobond I 2000) in HPLC with polar organic mobile phases (methanol/acetonitrile with 0.1% trifluoroacetic acid). Optimize resolution by adjusting column temperature (10–40°C) and flow rate. Validate enantiomeric excess (ee) using circular dichroism (CD) spectroscopy .
Q. How to assess the impact of deuterium on metabolic pathways of this compound in hepatic microsomes?
- Method : Incubate deuterated and non-deuterated phenylephrine with human liver microsomes (HLM) and NADPH. Quantify metabolites (e.g., O-methylated or glucuronidated forms) using LC-MS/MS. Calculate kinetic isotope effects (KIE) by comparing Vₘₐₓ and Kₘ values. Use deuterated glucuronide standards (e.g., Phenylephrine-d3 Glucuronide) for quantification .
Methodological Frameworks
-
For Experimental Design : Apply the PICOT framework to structure studies:
- Population : this compound (vs. non-deuterated form).
- Intervention : Analytical/biological method (e.g., LC-MS, receptor binding).
- Comparison : Isotopic effects, impurity profiles, or metabolic stability.
- Outcome : Quantified differences in purity, affinity, or pharmacokinetics.
- Time : Duration of stability studies or in vivo experiments .
-
For Data Contradiction Analysis : Use iterative triangulation:
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
